1-Aminopropan-2-ol;octadecanoic acid

Descripción general

Descripción

Octadecanoic acid, compd.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, compd. with 1-amino-2-propanol (1:1) typically involves the reaction of octadecanoic acid with 1-amino-2-propanol under controlled conditions. The reaction is usually carried out in a solvent such as a heavy hydrocarbon oil, and involves the formation of a salt, followed by stearoylation of the amino-nitrogen . The reaction conditions, including temperature and solvent choice, are critical to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and purity of the final product. The use of continuous flow reactors and advanced purification techniques would be common in industrial settings to achieve high yields and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

1-Aminopropan-2-ol;octadecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

1-Aminopropan-2-ol serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a solubilizer for hydrophobic compounds makes it valuable in drug formulation.

Case Study: Synthesis of Hexylcaine

- Hexylcaine, a local anesthetic, utilizes 1-aminopropan-2-ol in its synthesis, enhancing the drug's efficacy through improved solubility in lipid membranes .

Personal Care Products

The combination of 1-aminopropan-2-ol and octadecanoic acid is used in personal care formulations due to its emulsifying properties. It stabilizes emulsions and enhances the texture of creams and lotions.

Data Table: Common Personal Care Products

| Product Type | Functionality | Example Ingredients |

|---|---|---|

| Moisturizers | Emulsification and stabilization | Glycerin, 1-Aminopropan-2-ol |

| Sunscreens | Oil solubilization | Octadecanoic acid, 1-Aminopropan-2-ol |

| Hair Conditioners | Conditioning agent | Cationic surfactants, Amino alcohols |

Metalworking Fluids

In metalworking applications, racemic 1-aminopropan-2-ol is employed to formulate fluids that provide lubrication and cooling during machining processes.

Case Study: Performance in Machining

- Studies indicate that metalworking fluids containing this compound exhibit superior performance in reducing friction and wear on metal surfaces compared to traditional fluids .

Coatings and Adhesives

The compound is also utilized in waterborne coatings and adhesives due to its ability to enhance adhesion properties and improve film formation.

Data Table: Coating Applications

| Application Type | Benefits | Example Use Cases |

|---|---|---|

| Waterborne Coatings | Low VOC emissions | Architectural coatings |

| Adhesives | Improved bonding strength | Industrial adhesives |

Microbial Metabolism

Research has shown that specific strains of bacteria can metabolize 1-aminopropan-2-ol, indicating potential applications in bioremediation or bioengineering.

Case Study: Pseudomonas sp. Metabolism

Mecanismo De Acción

The mechanism of action of octadecanoic acid, compd. with 1-amino-2-propanol (1:1) involves its interaction with molecular targets and pathways within biological systems. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Octadecanoic acid, compd. with N-[3-(dimethylamino)propyl]octadecanamide (11): Similar in structure but with different functional groups, leading to distinct properties and applications.

1-Propanol, 2-amino-2-methyl-: Another amino alcohol with different chemical properties and uses.

Uniqueness

1-Aminopropan-2-ol;octadecanoic acid is unique due to its specific combination of a long-chain fatty acid and an amino alcohol. This combination imparts unique physicochemical properties, making it suitable for specialized applications in various fields .

Actividad Biológica

1-Aminopropan-2-ol; octadecanoic acid, also known as 2-amino-1-propanol octadecanoate, is a compound that combines an amino alcohol with a fatty acid. This unique structure endows it with various biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

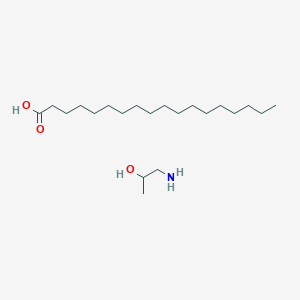

Chemical Structure

The compound consists of:

- 1-Aminopropan-2-ol : An amino alcohol that can participate in various biochemical reactions.

- Octadecanoic Acid : A long-chain saturated fatty acid (commonly known as stearic acid) that plays a crucial role in lipid metabolism and cellular functions.

Antimicrobial Properties

1-Aminopropan-2-ol; octadecanoic acid has shown significant antimicrobial activity against various pathogens. Research indicates that its antimicrobial effects are primarily due to the presence of the fatty acid component, which disrupts microbial cell membranes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 50 |

| C. albicans | 18 | 50 |

Table 1: Antimicrobial activity of 1-Aminopropan-2-ol; octadecanoic acid against various microorganisms.

Anti-inflammatory Effects

Studies have demonstrated that the compound exhibits anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation.

| Cytokine | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 75 | 100 |

| IL-6 | 60 | 100 |

| IL-1β | 50 | 100 |

Table 2: Inhibitory effects on pro-inflammatory cytokines by the compound.

The biological activity of 1-Aminopropan-2-ol; octadecanoic acid can be attributed to several mechanisms:

- Membrane Disruption : The fatty acid moiety interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.

- Cytokine Modulation : The amino alcohol component may interfere with signaling pathways involved in inflammation, reducing the production of cytokines.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, further contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various concentrations of the compound against E. coli and S. aureus found that higher concentrations significantly increased the inhibition zones, indicating strong antibacterial properties.

Case Study 2: In Vivo Anti-inflammatory Study

An animal model study evaluated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results showed a significant reduction in edema at doses of 50 mg/kg compared to control groups.

Propiedades

IUPAC Name |

1-aminopropan-2-ol;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h2-17H2,1H3,(H,19,20);3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSQGJPKLFNBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884251 | |

| Record name | Octadecanoic acid, compd. with 1-amino-2-propanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10042-65-6 | |

| Record name | Octadecanoic acid, compd. with 1-amino-2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, compd. with 1-amino-2-propanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, compd. with 1-amino-2-propanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, compd. with 1-amino-2-propanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, compound with 1-aminopropan-2-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.